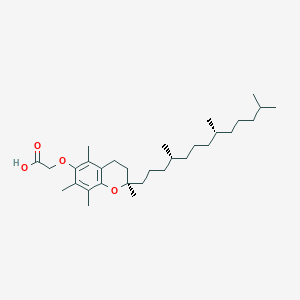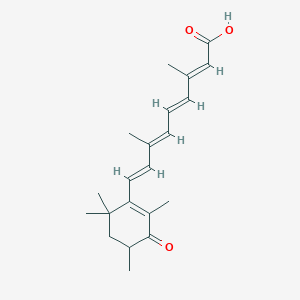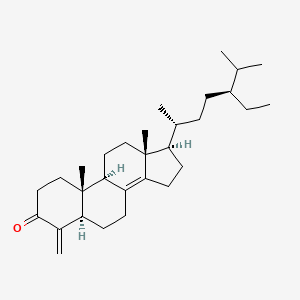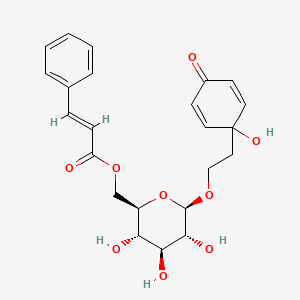
Ti6 Al4 V (Al, V), BCR(R) certified Reference Material, disc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Ti6 Al4 V (Al, V), BCR® certified Reference Material, disc is a titanium-aluminum-vanadium alloy. This alloy is widely recognized for its high strength, low weight, and excellent corrosion resistance. It is commonly used in various industries, including aerospace, medical, and automotive sectors. The BCR® certification indicates that this material meets specific standards set by the European Commission’s Joint Research Centre, ensuring its reliability and accuracy as a reference material .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Ti6 Al4 V alloy involves the blending of titanium, aluminum, and vanadium in specific proportions. The typical composition includes 90% titanium, 6% aluminum, and 4% vanadium. The alloy is produced through a melting process, where the raw materials are melted together in a vacuum or inert gas atmosphere to prevent contamination. The molten alloy is then cast into molds and allowed to cool and solidify .
Industrial Production Methods
In industrial settings, the production of Ti6 Al4 V alloy often involves advanced techniques such as vacuum arc remelting (VAR) or electron beam melting (EBM). These methods ensure the high purity and homogeneity of the alloy. The resulting ingots are then subjected to various heat treatments, including annealing and stress relief, to enhance their mechanical properties .
Chemical Reactions Analysis
Types of Reactions
Ti6 Al4 V alloy undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: The alloy can oxidize when exposed to high temperatures and oxygen-rich environments. This reaction forms a protective oxide layer on the surface, enhancing its corrosion resistance.
Reduction: Reduction reactions are less common but can occur under specific conditions, such as in the presence of strong reducing agents.
Substitution: Substitution reactions involve the replacement of one element in the alloy with another, which can alter its properties.
Major Products Formed
The primary product formed from the oxidation of Ti6 Al4 V alloy is titanium dioxide (TiO2), which provides a protective layer on the alloy’s surface .
Scientific Research Applications
Ti6 Al4 V alloy is extensively used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference material for calibrating instruments and validating analytical methods.
Biology: Employed in the development of biomedical implants and prosthetics due to its biocompatibility.
Medicine: Utilized in surgical instruments and medical devices.
Industry: Applied in the aerospace industry for manufacturing aircraft components, in the automotive industry for high-performance parts, and in the marine industry for corrosion-resistant structures
Mechanism of Action
The effectiveness of Ti6 Al4 V alloy in various applications is attributed to its unique combination of mechanical and chemical properties. The aluminum in the alloy acts as an alpha stabilizer, while the vanadium serves as a beta stabilizer. This dual-phase structure provides the alloy with high strength and toughness. The protective oxide layer formed during oxidation further enhances its corrosion resistance .
Comparison with Similar Compounds
Similar Compounds
Ti5 Al2.5 Sn: Another titanium alloy with similar properties but different elemental composition.
Ti6 Al7 Nb: Contains niobium instead of vanadium, offering different mechanical properties.
Ti3 Al2.5 V: A variant with a different ratio of aluminum and vanadium.
Uniqueness
Ti6 Al4 V alloy stands out due to its balanced combination of high strength, low weight, and excellent corrosion resistance. Its widespread use in critical applications, such as aerospace and medical implants, highlights its reliability and versatility compared to other titanium alloys .
Properties
InChI |
InChI=1S/Al.Ti.V |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAKJZDZIXHMSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al].[Ti].[V] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlTiV |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.790 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-methoxyphenyl)-2-{(2Z)-4-oxo-3-phenyl-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B1241244.png)
![1-[5-(4-Chlorobenzoyl)-1,2,4-trimethyl-1H-pyrrol-3-yl]-2-piperidinoethanone](/img/structure/B1241245.png)
![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1241247.png)

![(1R,2S,4S,7S,8S,9S,10R,11S,12S,13R,17R,18S)-8,10-dihydroxy-1,5,9,18-tetramethyl-16,20-dioxahexacyclo[15.3.2.02,13.04,12.07,11.014,19]docosa-5,14(19)-dien-15-one](/img/structure/B1241253.png)
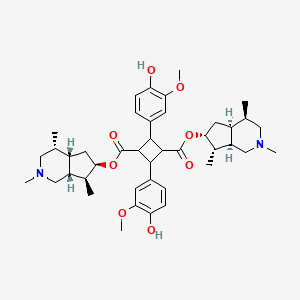
![(2S)-2-[(3S,6S,9Z,12S,15S,18S,21S,24R,27S)-18-(4-aminobutyl)-15,24-bis(2-aminoethyl)-21-(carboxymethyl)-3-[(1S)-2-chloro-1-hydroxyethyl]-27-(3,4-dihydroxytetradecanoylamino)-9-ethylidene-12-[(1S)-1-hydroxyethyl]-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B1241255.png)
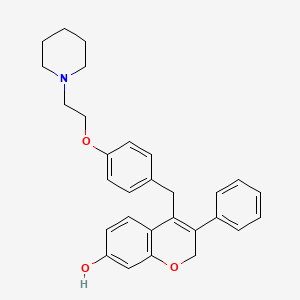
![1-(3-Carboxypropyl)-9-(dimethylamino)-2,2,4,11,11-pentamethyl-2,11-dihydronaphtho[2,3-g]quinolinium](/img/structure/B1241259.png)
